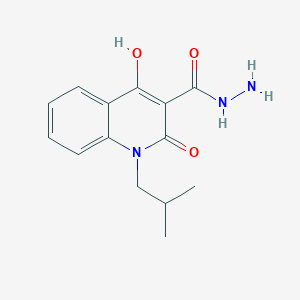
4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. Quinoline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylpropylamine and 4-hydroxyquinoline-2-one.
Condensation Reaction: The 2-methylpropylamine is reacted with 4-hydroxyquinoline-2-one under acidic conditions to form the intermediate 4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Solvent recovery and recycling are also implemented to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results as a potential antibiotic agent .
Medicine
In medicinal chemistry, the compound is explored for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Industry
Industrially, the compound is used in the development of dyes and pigments due to its stable chromophore. It is also investigated for its potential use in electronic materials, such as organic semiconductors.
作用機序
The mechanism of action of 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it inhibits key enzymes involved in cell division, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline-2-one: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-Methylpropylamine: Another precursor, used in various organic syntheses.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Uniqueness
4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide stands out due to its combined hydrazide and quinoline functionalities, which confer unique biological and chemical properties. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and drug development .
特性
IUPAC Name |
4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)7-17-10-6-4-3-5-9(10)12(18)11(14(17)20)13(19)16-15/h3-6,8,18H,7,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOCHCHSTSMXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[3-acetyl-4-(4-methylpiperidin-1-yl)phenyl]carbamate](/img/structure/B8034972.png)
![3-oxo-4H-benzo[f]quinoline-2-carboxylic acid](/img/structure/B8034986.png)
![N-[2-(2-chloroacetyl)-6-fluorophenyl]acetamide](/img/structure/B8034993.png)
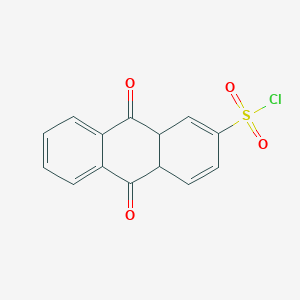
![(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]-3,4-dimethylhexanoic acid](/img/structure/B8034998.png)

![N-[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide;hydrochloride](/img/structure/B8035015.png)
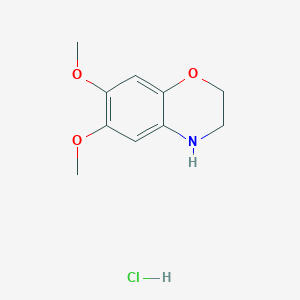
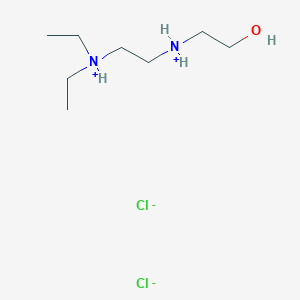
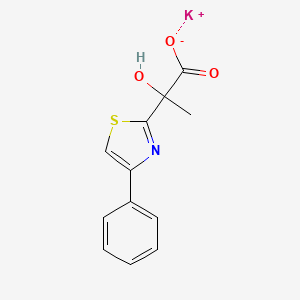

![1-(3-Chlorophenyl)-3-[2-(methylamino)ethyl]imidazolidin-2-one;hydrochloride](/img/structure/B8035048.png)
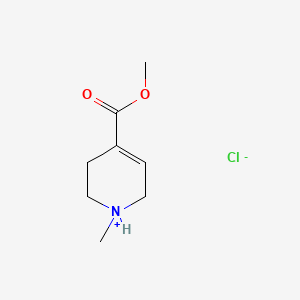
![N-(4-aminophenyl)-9-hydroxy-2-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B8035060.png)
